molecular formula C10H12OS B14415242 2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol CAS No. 86163-84-0

2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol

Cat. No.: B14415242
CAS No.: 86163-84-0
M. Wt: 180.27 g/mol
InChI Key: PLBHSRRXVHKUPG-UHFFFAOYSA-N
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Description

2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol is an organic compound with the molecular formula C10H12OS It features a phenylethenyl group attached to a sulfanyl group, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-mercaptoethanol with styrene oxide under basic conditions. The reaction typically proceeds as follows:

    Reactants: 2-mercaptoethanol and styrene oxide.

    Conditions: Basic conditions, often using a base such as sodium hydroxide.

    Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The phenylethenyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of various substituted ethan-1-ol derivatives.

Scientific Research Applications

2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol involves its interaction with molecular targets and pathways. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of target proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: Similar structure but lacks the sulfanyl group.

    2-Mercaptoethanol: Contains the sulfanyl group but lacks the phenylethenyl group.

    Styrene Oxide: Contains the phenylethenyl group but lacks the sulfanyl and hydroxyl groups.

Uniqueness

2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol is unique due to the presence of both the phenylethenyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

86163-84-0

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

2-(2-phenylethenylsulfanyl)ethanol

InChI

InChI=1S/C10H12OS/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-6,8,11H,7,9H2

InChI Key

PLBHSRRXVHKUPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CSCCO

Origin of Product

United States

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